Nicotinic acid N-oxide
Overview
Description
Oxiniacic acid, also known as 3-pyridinecarboxylic acid 1-oxide, is a chemical compound with the molecular formula C6H5NO3 and a molecular weight of 139.1088 g/mol . It is an N-oxide derivative of nicotinic acid and is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
Nicotinic acid N-oxide is an organic compound that is the N-oxide of nicotinic acid . It acts as a ligand and forms lead-carboxylate complexes having phosphorescent properties . It is also a precursor to popular drugs such as niflumic acid and pranoprofen .
Mode of Action
It is known that it interacts with its targets to form complexes
Biochemical Pathways
This compound is related to niacin, also known as vitamin B3 or PP . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors. These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
It is known that it is prepared by oxidation of nicotinic acid or the hydrolysis of 3-cyanopyridine n-oxide
Result of Action
The result of this compound’s action is the formation of lead-carboxylate complexes having phosphorescent properties . It is also a precursor to popular drugs such as niflumic acid and pranoprofen
Biochemical Analysis
Biochemical Properties
Nicotinic acid N-oxide, as the N-oxide of nicotinic acid, shares some biochemical properties with nicotinic acid. Nicotinic acid is a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Cellular Effects
The cellular effects of this compound are not well-studied. Given its relationship to nicotinic acid, it may influence cellular function through its impact on NAD and NADP levels. NAD and NADP are involved in a wide range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. As the N-oxide of nicotinic acid, it may exert its effects at the molecular level through its potential to influence the levels of NAD and NADP. These coenzymes are involved in many vital redox reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of nicotinic acid, as it is the N-oxide of nicotinic acid . Nicotinic acid is metabolized to NAD via the Preiss–Handler pathway . This pathway involves several stages and enzymes, and it could also include effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxiniacic acid can be synthesized through the oxidation of nicotinic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C .
Industrial Production Methods: Industrial production of oxiniacic acid involves similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Oxidation: Oxiniacic acid can undergo further oxidation to form various derivatives.
Reduction: It can be reduced back to nicotinic acid under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Nicotinic acid.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Oxiniacic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Nicotinic acid
- Pyridinecarboxylic acid derivatives
- Nicotinic acid N-oxide
Comparison: Oxiniacic acid is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCFFCXMEXZEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046543 | |
Record name | Nicotinic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-81-4 | |
Record name | Nicotinic acid N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2398-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxiniacic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiniacic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinic acid N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nicotinic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxiniacic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OXINIACIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY03Q39E6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of nicotinic acid N-oxide is C6H5NO3 and its molecular weight is 139.11 g/mol. [, , , , , ]
A: Common techniques include UV-Vis, FTIR, NMR, and mass spectrometry. These techniques provide insights into the electronic transitions, functional groups, proton and carbon environments, and fragmentation patterns of the molecule. [, , , , , ]
A: Yes, research indicates that this compound exhibits corrosion inhibition properties for mild steel in acidic environments, particularly in sulfuric acid. []
A: Studies suggest that this compound adsorbs onto the metal surface, forming a protective layer that hinders the corrosion process. []
A: this compound can act as an oxygen donor in certain reactions. For instance, it has been shown to transfer oxygen to pyridine. [, ]
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic structure of this compound and its halogenated derivatives. These calculations provided insights into the relationship between electronic structure, spectroscopic features, and potential biological activity. []
A: ** Trimethylamine N-oxide (TMAO) reductase from the bacterium Roseobacter denitrificans has been shown to reduce this compound. []
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